Receptor for advanced glycation end products (RAGE) antagonist. Blocks S100P, S100A4 and HMGB-1 mediated RAGE activation in vitro and in vivo. Inhibits growth and metastasis of rat glioma tumors. Reduces cell growth and RAGE-mediated NF-κB activity in human PDAC cell lines. Inhibits effects of TDI exposure in BALB/c mice.
Brand Name: Vulcanchem
CAS No.: 1092460-91-7
VCID: VC0549484
InChI: InChI=1S/C57H101N13O17S/c1-30(2)27-41(48(60)78)67-52(82)39(19-22-46(76)77)64-49(79)35(15-11-13-24-58)62-51(81)38(18-21-45(74)75)65-53(83)40(23-26-88-10)66-56(86)43(29-32(5)6)69-57(87)47(33(7)8)70-54(84)36(16-12-14-25-59)63-55(85)42(28-31(3)4)68-50(80)37(61-34(9)71)17-20-44(72)73/h30-33,35-43,47H,11-29,58-59H2,1-10H3,(H2,60,78)(H,61,71)(H,62,81)(H,63,85)(H,64,79)(H,65,83)(H,66,86)(H,67,82)(H,68,80)(H,69,87)(H,70,84)(H,72,73)(H,74,75)(H,76,77)/t35-,36-,37-,38-,39-,40-,41-,42-,43-,47-/m0/s1
SMILES: CC(C)CC(C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C
Molecular Formula: C57H101N13O17S
Molecular Weight: 1272.56

CAS No.: 1092460-91-7

Peptides

VCID: VC0549484

Molecular Formula: C57H101N13O17S

Molecular Weight: 1272.56

 - 1092460-91-7

CAS No. 1092460-91-7
Molecular Formula C57H101N13O17S
Molecular Weight 1272.56
IUPAC Name (4S)-4-acetamido-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid
Standard InChI InChI=1S/C57H101N13O17S/c1-30(2)27-41(48(60)78)67-52(82)39(19-22-46(76)77)64-49(79)35(15-11-13-24-58)62-51(81)38(18-21-45(74)75)65-53(83)40(23-26-88-10)66-56(86)43(29-32(5)6)69-57(87)47(33(7)8)70-54(84)36(16-12-14-25-59)63-55(85)42(28-31(3)4)68-50(80)37(61-34(9)71)17-20-44(72)73/h30-33,35-43,47H,11-29,58-59H2,1-10H3,(H2,60,78)(H,61,71)(H,62,81)(H,63,85)(H,64,79)(H,65,83)(H,66,86)(H,67,82)(H,68,80)(H,69,87)(H,70,84)(H,72,73)(H,74,75)(H,76,77)/t35-,36-,37-,38-,39-,40-,41-,42-,43-,47-/m0/s1
Standard InChIKey UPCWJIBXKJZZLN-RBQIHDOFSA-N
Isomeric SMILES CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)C
SMILES CC(C)CC(C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C
Description Receptor for advanced glycation end products (RAGE) antagonist. Blocks S100P, S100A4 and HMGB-1 mediated RAGE activation in vitro and in vivo. Inhibits growth and metastasis of rat glioma tumors. Reduces cell growth and RAGE-mediated NF-κB activity in human PDAC cell lines. Inhibits effects of TDI exposure in BALB/c mice.
Sequence Ac-ELKVLMEKEL-NH2
Storage -20°C
PubChem Compound 127021052
Last Modified Dec 03 2021
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